molecular formula C20H21N3O4S2 B2803404 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 896676-06-5

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2803404
CAS No.: 896676-06-5
M. Wt: 431.53
InChI Key: MUVVBNBKUQIYDO-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic benzamide derivative featuring a benzo[d]thiazole core substituted with methyl groups at the 4- and 7-positions. The benzamide moiety is further functionalized with a morpholinosulfonyl group at the para position.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-13-3-4-14(2)18-17(13)21-20(28-18)22-19(24)15-5-7-16(8-6-15)29(25,26)23-9-11-27-12-10-23/h3-8H,9-12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVVBNBKUQIYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzo[d]thiazole Ring: Starting from a suitable precursor such as 2-aminothiophenol, the benzo[d]thiazole ring can be formed through cyclization reactions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using reagents like methyl iodide in the presence of a base.

    Attachment of the Benzamide Moiety: The benzamide group can be introduced through acylation reactions using benzoyl chloride or similar reagents.

    Incorporation of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be attached via sulfonylation reactions using reagents like morpholine and sulfonyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to structurally related benzamide and thiazole derivatives (Table 1). Key differences include:

Table 1: Structural and Functional Group Comparisons
Compound Name Benzothiazole Substituents Sulfonyl/Amino Group Key Functional Features
Target Compound 4,7-dimethyl Morpholinosulfonyl Polar sulfonamide, methylated thiazole
N-(4,7-Dichloro-...benzamide 4,7-dichloro N-methyl-N-phenylsulfamoyl Electron-withdrawing Cl, lipophilic
3,4-Dichloro-N-(5-(morpholinomethyl)... Pyridin-3-yl, morpholinomethyl 3,4-dichlorobenzamide Chlorinated benzamide, pyridine ring
4-((2-Azidoethoxy)...Benzamide Pyridin-2-yl Triethylene glycol-azidoethoxy Hydrophilic chain, azide functionality
5-(4-(4-X-phenylsulfonyl)...triazoles None (triazole core) Phenylsulfonyl Triazole-thione tautomerism
  • Benzothiazole Substitutions: The target’s 4,7-dimethyl groups contrast with 4,7-dichloro substituents in ’s compound. Pyridinyl substituents in ’s compounds introduce aromatic nitrogen, which may improve binding to metal ions or receptors .
  • Sulfonyl/Amino Groups: The morpholinosulfonyl group in the target compound offers polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the N-methyl-N-phenylsulfamoyl group in ’s compound, which is bulkier and more lipophilic . In , the triethylene glycol-azidoethoxy chain significantly enhances hydrophilicity, a feature absent in the target compound .

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including enzyme inhibition, antimicrobial properties, and anti-inflammatory effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a unique structure that integrates a benzo[d]thiazole moiety with a morpholinosulfonyl group attached to a benzamide backbone. Its molecular formula is C20H22N4O4S2C_{20}H_{22}N_{4}O_{4}S_{2}, and it has a molecular weight of approximately 446.5 g/mol. The presence of these functional groups contributes significantly to its biological activity.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit enzymes such as plasma kallikrein, which plays a role in inflammatory processes and blood pressure regulation. This inhibition suggests potential therapeutic applications in managing conditions like hypertension and edema.
  • Antimicrobial Activity : Similar compounds within the benzothiazole class have shown antimicrobial properties. Research indicates that derivatives can exhibit significant antibacterial activity, highlighting the potential of this compound in developing new antibiotics.
  • Anti-inflammatory Effects : The compound's structural characteristics allow it to interact with molecular targets involved in inflammation, suggesting its utility in pain management and inflammatory conditions.

Enzyme Inhibition

A study by Abu-Hashem et al. (2020) explored compounds similar to this compound and found significant inhibition of COX-1 and COX-2 enzymes, which are critical for the inflammatory response. This finding supports the compound's potential as an anti-inflammatory agent.

Antimicrobial Properties

Research has shown that benzothiazole derivatives possess antibacterial properties. For instance, Vartale et al. (2008) synthesized compounds from related structures and evaluated their antimicrobial efficacy, indicating that this compound may share similar properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-methylglycineContains a methylglycine moiety instead of morpholinosulfonylPotentially different biological activity due to amino acid component
N-ethyl-5,6-dimethylbenzo[d]thiazol-2-amineLacks sulfonyl group; contains an ethyl substitutionMay exhibit different solubility and bioactivity profiles

The combination of both benzothiazole and morpholinosulfonyl functionalities in this compound enhances its pharmacological profile compared to these similar compounds.

Case Study 1: Anti-inflammatory Activity

In a controlled study examining the anti-inflammatory effects of benzothiazole derivatives, researchers found that compounds with similar structural motifs effectively reduced inflammation markers in animal models. The study concluded that this compound could be further investigated for its potential use in treating inflammatory diseases.

Case Study 2: Antibacterial Efficacy

Another study focused on evaluating the antibacterial activity of various benzothiazole derivatives against common pathogens. Results indicated that compounds with the benzo[d]thiazole structure exhibited significant inhibition zones in bacterial cultures. This suggests that this compound may also possess similar antibacterial properties.

Q & A

Q. What are the recommended synthetic routes for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions.
  • Step 2: Sulfonylation at the para-position of the benzamide using morpholine sulfonyl chloride.
  • Step 3: Introduction of methyl groups at positions 4 and 7 on the benzothiazole ring via alkylation or substitution reactions. Optimization requires strict control of reaction conditions (e.g., DMF or dichloromethane as solvents, temperatures between 60–100°C, and catalysts like EDCI/DMAP). Yield and purity depend on post-synthesis purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and molecular environment (e.g., methyl groups at 4,7-positions, morpholine sulfonyl integration) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated vs. experimental values) .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% typical) and stability under varying pH/temperature .
  • X-ray Crystallography: Resolves stereochemical details, though limited by crystal formation challenges .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR strategies include:

  • Substituent Modification: Varying methyl groups on the benzothiazole ring or sulfonyl-linked morpholine to alter lipophilicity and target affinity.
  • Bioisosteric Replacement: Swapping morpholine with piperazine or thiomorpholine to enhance metabolic stability.
  • Activity Comparison:
DerivativeSubstituent ModificationsObserved ActivityReference
Compound A4,7-dimethyl benzothiazoleCOX-2 inhibition (IC50 = 1.2 µM)
Compound B4-ethoxy benzothiazoleAnticancer (IC50 = 8.5 µM vs. MCF-7)
Compound CMorpholine → PiperazineImproved solubility, reduced cytotoxicity
  • In Silico Modeling: Molecular docking to predict binding affinity for targets like COX-2 or kinases .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in activity (e.g., anticancer vs. antimicrobial efficacy) may arise from:

  • Assay Variability: Standardize protocols (e.g., MTT vs. ATP-based viability assays).
  • Cellular Context: Test across multiple cell lines (e.g., HeLa, MCF-7, A549) to confirm target specificity .
  • Metabolic Stability: Use liver microsome assays to assess compound degradation rates .
  • Data Normalization: Report activities relative to positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What mechanisms underlie its enzyme inhibitory effects, such as COX or kinase inhibition?

Hypothesized pathways include:

  • COX-1/2 Inhibition: Competitive binding to the arachidonic acid pocket, validated via enzyme activity assays (e.g., reduced prostaglandin E2 levels) .
  • Kinase Inhibition: Interaction with ATP-binding domains (e.g., EGFR or VEGFR2), confirmed via kinase profiling panels .
  • Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization observed in flow cytometry .

Methodological Considerations

Q. How can researchers address low yield during scale-up synthesis?

  • Continuous Flow Reactors: Improve heat/mass transfer for exothermic sulfonylation steps .
  • Catalyst Screening: Test alternatives to EDCI (e.g., HATU) for higher coupling efficiency .
  • Purification: Replace column chromatography with recrystallization in ethanol/water mixtures for cost-effective scale-up .

Q. What are best practices for validating target engagement in cellular assays?

  • Chemical Proteomics: Use pull-down assays with biotinylated analogs to identify binding partners .
  • CRISPR Knockout Models: Confirm activity loss in COX-2 or kinase KO cell lines .
  • Thermal Shift Assays: Monitor target protein stability upon compound binding .

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